3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety, which is further substituted with a bromopyridine group. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antitumor, and antifungal activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds contain the pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Piperazine Derivatives: These compounds contain the piperazine moiety and are known for their antiviral, antipsychotic, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridazine and piperazine derivatives.
Properties
IUPAC Name |
3-[4-(3-bromopyridin-2-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c14-11-3-1-5-15-13(11)19-9-7-18(8-10-19)12-4-2-6-16-17-12/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVLIASEBCPHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC=C2)C3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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